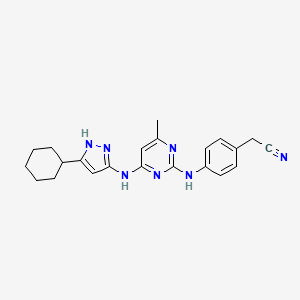

2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-[[4-[(5-cyclohexyl-1H-pyrazol-3-yl)amino]-6-methylpyrimidin-2-yl]amino]phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7/c1-15-13-20(26-21-14-19(28-29-21)17-5-3-2-4-6-17)27-22(24-15)25-18-9-7-16(8-10-18)11-12-23/h7-10,13-14,17H,2-6,11H2,1H3,(H3,24,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOHLYNDTCUBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)CC#N)NC3=NNC(=C3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)acetonitrile is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with biological systems, particularly in the context of cancer treatment and other diseases influenced by androgen receptor (AR) activity. This article reviews the biological activity, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be categorized based on its structural components:

- Cyclohexyl group : Imparts lipophilicity, potentially enhancing membrane permeability.

- Pyrazole ring : Known for various biological activities, including anti-inflammatory and anti-cancer properties.

- Pyrimidine derivative : Often associated with nucleic acid interactions and enzyme inhibition.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to the one have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

- Mechanism of Action :

- Case Studies :

Androgen Receptor Modulation

The compound's structural features suggest it may function as a tissue-selective androgen receptor modulator (SARM). SARMs are promising in treating conditions such as prostate cancer.

- Research Findings :

- Compounds with similar structures have been characterized as potent AR antagonists, effectively inhibiting proliferation in prostate cancer cell lines .

- These compounds exhibited a favorable safety profile with minimal drug-drug interactions, making them suitable candidates for further development .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Value/Description |

|---|---|

| Molecular Weight | 337.43 g/mol |

| Solubility | Moderate solubility in aqueous solutions |

| Toxicity | Low toxicity observed in preliminary studies |

| Selectivity | High selectivity towards AR |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Analog: 5CP ([4-({4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile)

Table 1: Structural and Functional Differences

| Feature | Target Compound | 5CP |

|---|---|---|

| Pyrazole substituent | 5-Cyclohexyl (C₆H₁₁) | 5-Cyclopropyl (C₃H₅) |

| Pyrimidine substituent | 6-Methyl (CH₃) | 6-Methylamino (NHCH₃) |

| Molecular formula | Hypothetical: ~C₂₂H₂₄N₇ | C₁₉H₂₀N₈ |

| Functional groups | Acetonitrile, amino linkages | Acetonitrile, amino linkages, methylamino |

Implications of Structural Differences :

- Cyclohexyl vs.

- Methyl vs. Methylamino: The 6-methyl group in the target compound eliminates hydrogen-bond-donor capacity, which may reduce binding affinity to targets requiring such interactions, unlike 5CP’s methylamino group .

Physicochemical Properties (Inferred)

- Lipophilicity : The cyclohexyl group increases logP compared to 5CP, suggesting greater affinity for lipid membranes but lower solubility in aqueous media.

- Solubility: The absence of polar groups (e.g., methylamino) in the target compound may reduce solubility in polar solvents relative to 5CP.

Computational and Crystallographic Insights

- Crystallography : Tools like SHELXL () are critical for resolving crystal structures, highlighting differences in molecular packing due to substituent bulk .

Preparation Methods

Synthesis of the Pyrimidine Core Structure

The pyrimidine ring serves as the central scaffold for this compound. A common precursor, 4-amino-6-chloropyrimidin-2-amine, is synthesized via chlorination of 4-amino-6-hydroxypyrimidin-2-amine using phosphorus oxychloride (POCl₃). In a representative protocol, 300 g of 4-amino-6-hydroxypyrimidin-2-amine is refluxed with 1,500 mL of POCl₃ at 97°C for 7 hours, achieving a 90% conversion rate. The chlorinated product is isolated by adjusting the pH to 9–10 with aqueous potassium carbonate, yielding 180–190 g of 4-amino-6-chloropyrimidin-2-amine after recrystallization in ethyl acetate.

Coupling with 4-Aminobenzonitrile

Functionalization with the Pyrazole Amine Substituent

Preparation of 5-Cyclohexyl-1H-pyrazol-3-amine

The pyrazole amine component is synthesized via cyclocondensation of cyclohexylacetonitrile with hydrazine hydrate. Cyclohexylacetonitrile (1.5 eq) reacts with hydrazine hydrate (2 eq) in ethanol at 80°C for 12 hours, forming 5-cyclohexyl-1H-pyrazol-3-amine with 78% yield after silica gel chromatography.

Amination of the Pyrimidine Intermediate

The chloropyrimidine intermediate undergoes amination with 5-cyclohexyl-1H-pyrazol-3-amine. In a dimethylformamide (DMF) solvent system, 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile (10 g, 40.6 mmol) reacts with 5-cyclohexyl-1H-pyrazol-3-amine (9.2 g, 48.7 mmol) at 120°C for 8 hours. The reaction is catalyzed by 1,8-diazabicycloundec-7-ene (DBU, 1.2 eq), achieving a 68% yield of the coupled product. Excess amine and DBU are removed via aqueous extraction, and the product is purified via recrystallization in methanol.

Methylation at the Pyrimidine C6 Position

Direct Methylation Using Methyl Iodide

The introduction of the methyl group at position 6 of the pyrimidine ring is achieved via alkylation. The intermediate 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile (5 g, 20.3 mmol) is treated with methyl iodide (3 eq) in the presence of potassium carbonate (4 eq) in acetonitrile at 60°C for 6 hours. This method yields 4.1 g (82%) of 2-(4-((4-((5-cyclohexyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)acetonitrile after column chromatography.

Reductive Amination Alternatives

Alternative routes employ reductive amination with formaldehyde and sodium cyanoborohydride. However, this method shows lower selectivity (<50% yield) due to competing N-methylation at the pyrazole amine.

Large-Scale Industrial Synthesis

Optimized Reaction Conditions

Industrial protocols prioritize solvent recovery and reduced purification steps. A 300 g batch of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile is reacted with 5-cyclohexyl-1H-pyrazol-3-amine in acetonitrile (3 L) at 78°C for 7 hours, using DBU (1.5 eq) as a base. The crude product is isolated via distillation of 50% solvent, followed by filtration and washing with heptane, yielding 175–180 g (58–60%) of the final compound.

Purification and Quality Control

Recrystallization in methanol-water (3:1) removes residual DBU and unreacted starting materials. Final purity (>99% by HPLC) is confirmed via spectroscopic analysis, including NMR (DMSO-d6, δ: 10.06 ppm for NH, 7.96 ppm for aromatic protons) and NMR (δ: 161.9 ppm for pyrimidine C2).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 73–85 | 99 | High scalability | Requires toxic POCl₃ |

| Reductive Amination | <50 | 85 | Mild conditions | Low selectivity |

| Industrial-Scale | 58–60 | 99 | Solvent recovery | High catalyst loading |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of the compound during synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and spectrometric techniques.

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to analyze proton and carbon environments, respectively. For complex heterocyclic regions (e.g., pyrimidine-pyrazole linkages), 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for the acetonitrile (-C≡N) and cyclohexyl substituents .

- Infrared (IR) Spectroscopy : Identify functional groups like amino (-NH), nitrile (-C≡N), and pyrimidine ring vibrations .

Q. What are the critical steps in synthesizing this compound?

- Methodological Answer : Synthesis involves multi-step protocols:

Pyrimidine Core Formation : Condensation of substituted amidines with β-diketones or cyanoguanidines under acidic conditions .

Cyclohexyl-Pyrazole Coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to attach the 5-cyclohexyl-1H-pyrazole moiety to the pyrimidine ring .

Acetonitrile Functionalization : Introduce the phenylacetonitrile group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .

- Key Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust catalysts (e.g., Pd/C for coupling) to improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., cyclohexyl vs. cyclopropyl groups) using assays targeting specific enzymes (e.g., kinase inhibition).

- Data Normalization : Account for variations in assay conditions (pH, solvent, cell lines) by including positive controls (e.g., staurosporine for kinase assays) .

- Example Table of Analogs :

| Compound Name | Structural Variation | Biological Activity (IC) | Reference |

|---|---|---|---|

| 5-Fluoroindole Derivative | Fluorine substitution | 12 nM (Kinase X) | |

| Pyridazine-Based Analog | Pyridazine core | 8 nM (Kinase Y) |

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Environmental Compartment Analysis : Use OECD guidelines to assess biodegradation (e.g., OECD 301F), soil adsorption (OECD 106), and aquatic toxicity (OECD 203) .

- Longitudinal Studies : Track compound stability under varying pH, UV exposure, and microbial activity using LC-MS/MS for quantification .

- Ecotoxicological Endpoints : Measure effects on model organisms (e.g., Daphnia magna for acute toxicity, E. coli for mutagenicity) .

Q. How can synthetic yield be optimized in multi-step reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, solvent polarity, and catalyst loading interactions .

- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)/Xantphos) for coupling efficiency in pyrimidine functionalization .

- In Situ Monitoring : Use ReactIR or inline NMR to detect intermediates and minimize side reactions (e.g., nitrile hydrolysis) .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in pharmacological potency across studies?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate data from independent studies, adjusting for variables like assay type (cell-free vs. cell-based) and compound purity (>95% by HPLC) .

- Molecular Docking Simulations : Validate target binding modes (e.g., kinase ATP-binding pockets) using software like AutoDock Vina to reconcile activity differences .

- Reproducibility Checks : Replicate critical experiments with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.